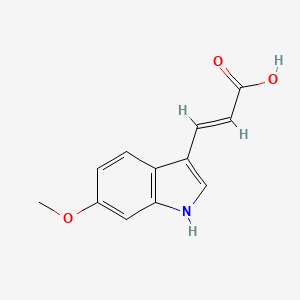

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid

Descripción general

Descripción

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-(6-Methoxy-1H-indol-3-yl)-acrylic acid” are currently unknown. The compound is structurally similar to other indole derivatives, which are known to interact with various receptors and enzymes in the body . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, including acting as agonists, antagonists, or modulators . The exact interaction between “this compound” and its targets would depend on the specific target and the biochemical environment.

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. Given the structural similarity to other indole derivatives, it is possible that this compound could affect pathways related to neurotransmission, cell signaling, or metabolism

Pharmacokinetics

Based on its structural similarity to other indole derivatives, it can be hypothesized that this compound may be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Depending on its targets and mode of action, this compound could potentially have a wide range of effects, from modulating neurotransmission to affecting cell growth and survival

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells or tissues

Actividad Biológica

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, summarizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.

- Chemical Formula : C12H11NO3

- Molecular Weight : 217.22 g/mol

- Structure : The compound features an indole ring substituted with a methoxy group at the 6-position and an acrylic acid moiety.

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in various cancers .

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by promoting the mesenchymal-epithelial transition (MET) and inhibiting epithelial-mesenchymal transition (EMT) .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values reported in different studies:

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibiotic adjuvant that enhances the efficacy of existing antibiotics.

Summary of Findings

Research indicates that:

- The compound exhibits potent anticancer activity across multiple cell lines.

- It enhances the effectiveness of antibiotics against resistant bacterial strains.

Case Studies

- Inhibition of GSK-3β : A study highlighted that compounds related to this compound significantly reduced GSK-3β activity, suggesting a pathway for anti-cancer effects through modulation of cellular signaling pathways .

- Efficacy in Tumor Organoids : Research involving tumor organoids demonstrated that this compound effectively inhibited cell viability and promoted apoptosis, indicating its potential for therapeutic applications in colorectal cancer .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that derivatives of 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid exhibit promising anticancer activity. For instance, compounds derived from indole-acrylate scaffolds have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HeLa and MCF7. One study reported an IC50 value of 9.5 µM against Raji cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial membrane integrity or inhibiting essential microbial enzymes .

Modulation of Antibiotic Activity

Additionally, this compound has been investigated as an adjuvant to enhance the efficacy of existing antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa. It has been shown to increase the permeability of bacterial membranes and inhibit efflux pumps, which are often responsible for antibiotic resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at the indole ring significantly influence the biological activity of derivatives. For instance, variations in substituents at positions 5 and 6 of the indole can enhance or reduce both anticancer and antimicrobial activities. Compounds with hydroxymethyl groups at these positions have shown improved potency against cancer cell lines .

Anticancer Evaluation

In a detailed study, a series of trans-indole-acrylamide derivatives were synthesized, including those related to this compound. The most active compound demonstrated significant cytotoxicity with an IC50 value as low as 5.1 µM against HL-60 cells, showcasing its potential as a lead compound for further development in cancer therapy .

Antimicrobial Testing

Another study evaluated various derivatives for their antimicrobial properties against multidrug-resistant strains. The results indicated that certain derivatives maintained high activity with minimal cytotoxicity towards human fibroblasts, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(E)-3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h2-7,13H,1H3,(H,14,15)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLXNSPTMBYOAM-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CN2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.